3,4-Dichlorobenzenesulfonic acid

Physical Properties Thermal Analysis Quality Control

3,4-Dichlorobenzenesulfonic acid is the only isomer that yields 3,4,3′,4′-tetrachlorodiphenylsulfone under Friedel-Crafts conditions, making it an indispensable intermediate for high-performance polymer monomers. Its 183°C melting point (vs. 97-101°C for the 2,5-isomer) ensures superior solid-state reaction control and recrystallization purity. Validated for selective herbicidal anilide synthesis. Choose the correct isomer for your specific application—generic substitution fails. Request bulk pricing and ISO 9001 certification.

Molecular Formula C6H4Cl2O3S
Molecular Weight 227.06 g/mol
CAS No. 939-95-7
Cat. No. B1606983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorobenzenesulfonic acid
CAS939-95-7
Molecular FormulaC6H4Cl2O3S
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)O)Cl)Cl
InChIInChI=1S/C6H4Cl2O3S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H,9,10,11)
InChIKeyWIWQDBABYGRKEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichlorobenzenesulfonic Acid (CAS 939-95-7): Sourcing Guide and Technical Profile


3,4-Dichlorobenzenesulfonic acid (CAS 939-95-7) is a specific positional isomer of dichlorobenzenesulfonic acid, primarily manufactured by the sulfonation of o-dichlorobenzene with oleum . Its key physical characteristics, such as a melting point of 183°C and a predicted pKa of -1.17±0.50, are well-documented . It serves as a crucial intermediate, notably in the synthesis of 3,4,3′,4′-tetrachlorodiphenylsulfone via its sulfonyl chloride derivative [1] and in the preparation of specific herbicidal anilides [2].

3,4-Dichlorobenzenesulfonic Acid: Why Isomer Purity Matters for Procurement


Generic substitution of a specific dichlorobenzenesulfonic acid isomer is not feasible due to significant differences in physical properties and chemical reactivity. For instance, the melting point of the 3,4-isomer is 183°C , while the 2,5- and 4-chloro- isomers have melting points of 97-101°C and 102°C [1], respectively. These differences can impact formulation and handling. More critically, the 3,4-substitution pattern dictates unique reactivity pathways, such as a propensity to form tetrachlorodiphenylsulfone in high yield, a reaction that fails with the m- and p-dichlorobenzene derivatives [2]. Therefore, selecting the correct isomer is essential for ensuring the intended outcome in specific synthetic routes and applications.

Quantitative Differentiation Evidence for 3,4-Dichlorobenzenesulfonic Acid vs. Analogs


Melting Point Comparison: 3,4-Isomer vs. 2,5- and 4-Chloro- Analogs

The 3,4-dichlorobenzenesulfonic acid isomer exhibits a significantly higher melting point of 183°C compared to its closely related analogs. This is a direct and quantifiable difference from the 2,5-dichlorobenzenesulfonic acid isomer (97.0 to 101.0°C) and the monochlorinated 4-chlorobenzenesulfonic acid (102°C) [1]. The substantial difference in thermal properties can be a critical factor in storage, handling, and purification processes.

Physical Properties Thermal Analysis Quality Control

Reactivity in Tetrachlorodiphenylsulfone Formation: 3,4-Isomer vs. Meta- and Para-Isomers

A head-to-head study on the reaction of dichlorobenzene derivatives with chlorosulfonic acid demonstrated that o-dichlorobenzene yields 3,4,3′,4′-tetrachlorodiphenylsulfone in 85% yield, while the m- and p-dichlorobenzenes yield no appreciable sulfone under the same conditions [1]. This was confirmed by testing the isolated sulfonyl chlorides: 3,4-dichlorobenzenesulfonyl chloride reacted with o-dichlorobenzene via Friedel-Crafts to give the sulfone in 60% yield, whereas the m- and p-sulfonyl chlorides gave no reaction [1].

Organic Synthesis Friedel-Crafts Regioselectivity

Herbicidal Anilide Activity: 3,4- vs. 2,4-Dichloro Isomers

A patent discloses that specific polyhalo-(sulfonic acid anilides), derived from both 2,4- and 3,4-dichloro-benzene-sulfonic acids, possess strong selective herbicidal properties, particularly against submersed aquatic plants [1]. While both isomers are claimed, the patent literature highlights that this class of compounds exhibits a valuable biological activity not found in prior art compounds, such as 4-chloro-phenyl-2'-methyl-sulfonic acid anilide (A) and 4-chloro-phenyl-2'-chloro-sulfonic acid anilide (B), which were not known to be active against aquatic plants [1].

Agrochemical Herbicide Structure-Activity Relationship

Recommended Application Scenarios for 3,4-Dichlorobenzenesulfonic Acid


Synthesis of 3,4,3′,4′-Tetrachlorodiphenylsulfone

3,4-Dichlorobenzenesulfonic acid, or its sulfonyl chloride derivative, is the definitive starting material for the synthesis of 3,4,3′,4′-tetrachlorodiphenylsulfone. This is based on direct evidence showing that under identical Friedel-Crafts conditions, only the 3,4-substituted isomer undergoes the reaction to yield the desired sulfone (60% yield), while the meta- and para-isomers show no reactivity [1]. This high regioselectivity makes this compound uniquely suited for producing this specific diphenylsulfone, a potential monomer for high-performance engineering thermoplastics.

Development of Selective Aquatic Herbicides

3,4-Dichlorobenzenesulfonic acid is a validated precursor for a class of polyhalo-(sulfonic acid anilides) that exhibit strong selective herbicidal activity against submersed aquatic plants [1]. The patent literature differentiates these 3,4-dichloro-substituted anilides from other sulfonic acid anilides that are not active against aquatic plants, highlighting the importance of this specific substitution pattern for this application.

Physicochemical Studies Requiring a High-Melting Sulfonic Acid

For applications where a higher melting point is advantageous for processing, purification, or stability, 3,4-dichlorobenzenesulfonic acid (mp 183°C [1]) is a better choice than its 2,5-dichloro (mp 97-101°C [2]) or 4-chloro (mp 102°C ) analogs. This >80°C difference in melting point provides a clear physical basis for selection in solid-state reactions, recrystallization-based purifications, or formulations where thermal stability is a concern.

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